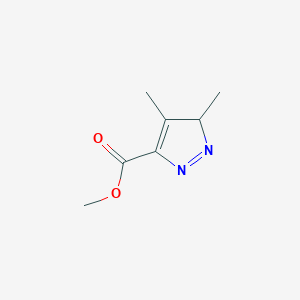![molecular formula C6H3N5 B11773958 [1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable reactions that can be performed under mild conditions. The use of microwave irradiation and mechanochemical methods are particularly advantageous for large-scale production due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms within the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole and pyrimidine ring, showing similar biological activities.
[1,2,3]Triazolo[1,5-a]pyrazine: Another triazole-fused pyrazine with different substitution patterns.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile is unique due to its specific ring structure and the presence of a carbonitrile group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C6H3N5 |
|---|---|
Molecular Weight |
145.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-3-5-9-6-4-8-1-2-11(6)10-5/h1-2,4H |
InChI Key |
DDOWVTZWUKERNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C#N)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B11773883.png)









![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)


